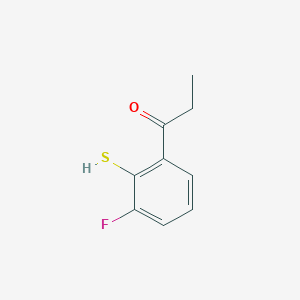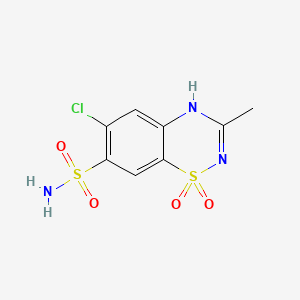
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide: is a chemical compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The compound is known for its various pharmacological activities and is used in medicinal chemistry for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a sulfonamide derivative with a chlorinated aromatic compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or water. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may be converted to its corresponding sulfone derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles such as alkyl or aryl halides, under conditions such as reflux in an appropriate solvent.
Major Products:
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products are the substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown potential in medicinal chemistry for its antihypertensive, diuretic, and antimicrobial properties. It is being investigated for its use in the treatment of hypertension and other cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets in the body. For example, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water. This action helps to reduce blood pressure and alleviate edema. The compound may also interact with other molecular pathways, such as enzyme inhibition, to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Chlorothiazide: Another benzothiadiazine derivative with similar diuretic properties.
Hydrochlorothiazide: A widely used diuretic with a similar mechanism of action.
Benzthiazide: A compound with similar pharmacological activities, used in the treatment of hypertension and edema.
Uniqueness: 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-methyl-, 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzothiadiazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
1025-75-8 |
|---|---|
Molekularformel |
C8H8ClN3O4S2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
6-chloro-3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C8H8ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
UYVDLZFIIVODJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



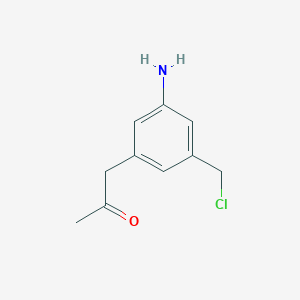
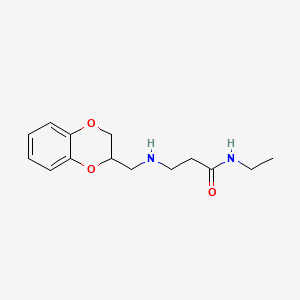

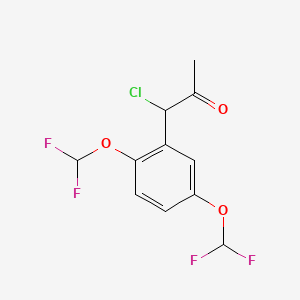

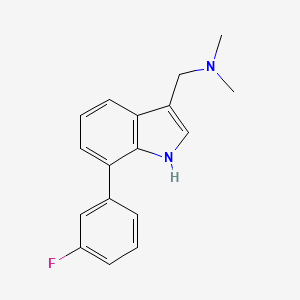
![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
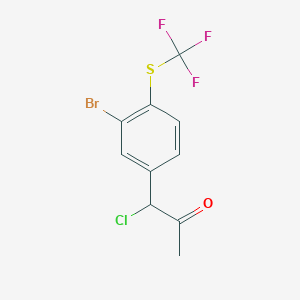
![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)
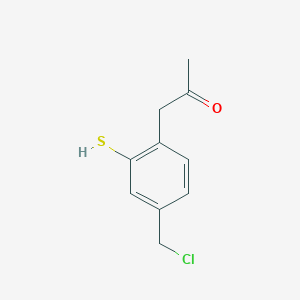

![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)
